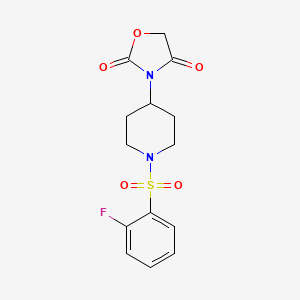

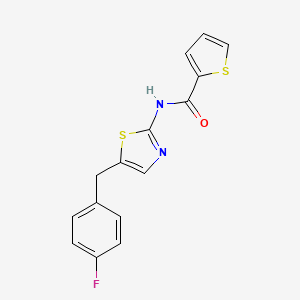

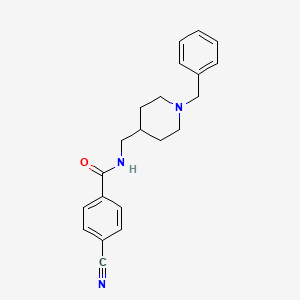

![molecular formula C21H18ClN5O2 B2547288 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 852441-33-9](/img/structure/B2547288.png)

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are potentially bioactive molecules and have been reported to possess antibacterial, antifungal, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can react with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines can be determined by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, X-ray, and elemental analysis .Chemical Reactions Analysis

Thiazolopyrimidine derivatives can react with carbon disulphide to produce 11-aryl-11H-1,2,3,4,7,8,9,10-octahydropyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidine-2,4,8,10-tetrathione .Scientific Research Applications

Antimicrobial and Anticancer Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) highlights the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, along with good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

PDE9 Inhibitor for Alzheimer's Disease

A specific compound, identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), has been under preclinical development for the treatment of Alzheimer's disease. This compound exhibits selective inhibition against human and murine PDE9 activity, with potential implications for enhancing cognitive functions through the modulation of intracellular cGMP levels (F. Wunder, A. Tersteegen, A. Rebmann, C. Erb, T. Fahrig, & M. Hendrix, 2005).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has explored their affinity for A1 adenosine receptors. This study demonstrates the potential of pyrazolo[3,4-d]pyrimidine derivatives in modulating adenosine receptor activity, which could have implications for treating various cardiovascular and neurological conditions (F. Harden, R. Quinn, & P. Scammells, 1991).

Novel Heterocyclic Compounds with Antibacterial Activity

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research highlights the potential of incorporating the pyrazolo[3,4-d]pyrimidine scaffold into compounds with significant antibacterial properties (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Future Directions

Pyrazolo[3,4-d]pyrimidines have been extensively studied as potential drug candidates due to their wide range of biological activities . Future research could focus on exploring the medicinal chemistry of these compounds further, including their synthesis, biological evaluation, and potential applications .

Mechanism of Action

Target of Action

The primary target of the compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibits the kinase activity of CDK2, leading to an alteration in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to cell growth arrest at the G0-G1 stage . This means that the cells are prevented from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound are suitable for its antitumor activity . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that the compound has suitable pharmacokinetic properties . .

Result of Action

The result of the action of this compound is significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against various cell lines . It also induces apoptosis within cells .

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c22-16-6-8-17(9-7-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXLURLFBXNESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

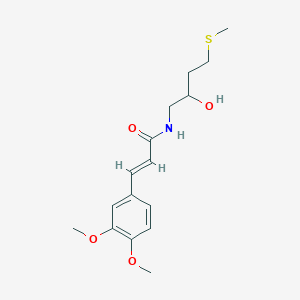

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2547208.png)

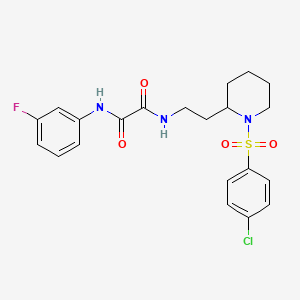

![1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B2547210.png)

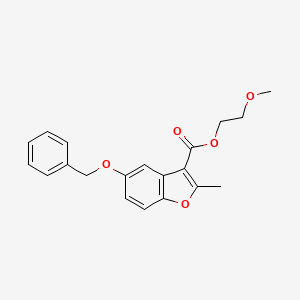

![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)

![S-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl) ethanethioate](/img/structure/B2547213.png)

![5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2547214.png)